N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AO-1535 is a semisynthetic monoglycosylceramide derived from O-glycosilated sphingosine. It has been shown to inhibit superoxide production by macrophages suggesting a potential clinical application of AO 1535 in the treatment of inflammatory dermatoses.
Scientific Research Applications
Solubility Research
The compound's solubility characteristics have been studied in different solvent systems. For instance, Gong et al. (2012) investigated the solubilities of related saccharides in ethanol-water mixtures, finding that solubility generally increases with equilibrium temperature. Such research is crucial for understanding the compound's behavior in various solvents, which is vital for its application in different scientific fields (Gong, Wang, Zhang, & Qu, 2012).
Synthesis of Heterocyclic Compounds
Kumar and Mashelker (2007) explored the synthesis of novel heterocyclic compounds containing related moieties. These syntheses contribute to the development of new compounds with potential applications in various scientific domains, including pharmaceutical research (Kumar & Mashelker, 2007).
Computational Chemistry Studies
Computational chemistry methods have been employed to understand the behavior of similar compounds. Jayarajan et al. (2019) performed experimental and computational studies on related compounds, examining their non-linear optical (NLO) properties and molecular docking analyses, indicating potential applications in material science and biochemistry (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Sugar Imine Molecule Synthesis
Research on sugar imine molecules based on similar structures was conducted by Mohammed et al. (2020). This study is significant for understanding the synthesis process and potential applications of such compounds in various scientific fields, particularly in organic chemistry and drug development (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
properties
CAS RN |
87178-48-1 |
---|---|
Product Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide |
Molecular Formula |
C30H50N2O8 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C30H50N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(34)23(32-29(38)22-16-15-18-31-19-22)21-39-30-28(37)27(36)26(35)25(20-33)40-30/h14-19,23-28,30,33-37H,2-13,20-21H2,1H3,(H,32,38)/b17-14+/t23-,24+,25+,26-,27-,28+,30+/m0/s1 |
InChI Key |
FZKMNTGJBCFURC-LBCQLIQWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C2=CN=CC=C2)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C2=CN=CC=C2)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C2=CN=CC=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-Pyridinecarboxamide, N-(1-((beta-D-galactopyranosyloxy)methyl)-2-hydroxy-3-heptadecenyl)-, (R-(R*,S*-(E)))- AO 1535 AO-1535 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.